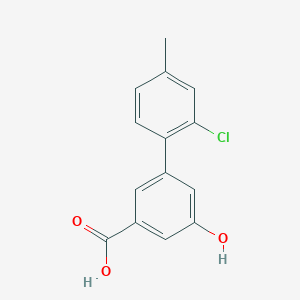

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid

Description

Significance of Biaryl Systems in Organic and Medicinal Chemistry

Biaryl systems, consisting of two directly connected aromatic rings, are considered privileged structures in chemistry. fiveable.menih.gov Their importance is underscored by their widespread presence in pharmaceuticals, natural products, and functional materials. nih.govfiveable.me The bond connecting the two aryl rings introduces a degree of rotational restriction, which can lead to a form of stereoisomerism known as atropisomerism. This unique three-dimensional arrangement is crucial for the specific interactions required for biological activity, making biaryl motifs a frequent feature in top-selling drugs, including antihypertensive and anticancer agents. nih.govresearchgate.net

In organic synthesis, the construction of the biaryl bond has been a significant focus, leading to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fiveable.me These methods allow for the efficient and modular synthesis of complex biaryl compounds from simpler precursors, facilitating the exploration of new chemical space. fiveable.mefiveable.me The electronic properties of biaryls are also of great interest, as the extended π-system can be tailored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and conducting polymers. researchgate.netrsc.org

Overview of Benzoic Acid Derivatives in Chemical and Biological Contexts

Benzoic acid and its derivatives are a class of organic compounds that are fundamental to both chemistry and biology. wikipedia.org The carboxylic acid functional group is a key feature, imparting acidic properties and serving as a versatile handle for chemical modifications. preprints.org This allows for the synthesis of a wide array of related compounds, including esters and amides, which are pivotal intermediates in the chemical industry. preprints.org

From a biological perspective, benzoic acid derivatives are found in numerous natural products and are involved in various physiological processes. wikipedia.orgnih.gov They are also widely used as preservatives in food and cosmetic products due to their antimicrobial properties. nih.gov In medicinal chemistry, the benzoic acid moiety is a common feature in many drugs, where it can act as a pharmacophore, engaging in crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. preprints.orgnih.gov The diverse biological activities of benzoic acid derivatives are extensive and include anti-inflammatory, anticancer, and antidiabetic properties. preprints.orgnih.gov

Rationale for Academic Investigation of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic Acid and Related Analogues

The academic pursuit of novel molecules such as this compound is driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships. This particular compound integrates the key structural features of a biaryl system with those of a substituted benzoic acid, creating a molecule with a potentially unique and complex pharmacological profile.

The specific substitution pattern—a chloro group, a methyl group, and a hydroxyl group—is not arbitrary. Each substituent is strategically placed to modulate the electronic, steric, and pharmacokinetic properties of the molecule. For instance, the chlorine atom can influence the compound's lipophilicity and metabolic stability, while the methyl and hydroxyl groups can participate in specific interactions with a biological target. The investigation of a series of related analogues, where each substituent is systematically varied, allows researchers to build a comprehensive picture of how these subtle structural changes translate into differences in biological activity. This process is fundamental to the rational design of new drugs.

While specific research on this compound is not publicly available, the study of analogous biphenyl (B1667301) benzoic acid derivatives has led to the discovery of potent and selective agonists for therapeutic targets like the human β3-adrenergic receptor. acs.orgnih.gov The exploration of novel substitution patterns on this scaffold, as exemplified by the title compound, is a logical and important step in the ongoing effort to develop new and improved medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJCVGNHCZNZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690232 | |

| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-09-1 | |

| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2 Chloro 4 Methylphenyl 5 Hydroxybenzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid suggests that the most logical disconnection is at the C-C bond between the two aromatic rings. This approach simplifies the target molecule into two more readily available or synthesizable precursors: a substituted benzoic acid derivative and a substituted phenyl derivative.

This retrosynthetic disconnection points towards a cross-coupling reaction as the key bond-forming step. Specifically, a Suzuki-Miyaura coupling would be a primary strategy, involving the reaction of an arylboronic acid with an aryl halide. Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection leads to 3-bromo-5-hydroxybenzoic acid and (2-chloro-4-methylphenyl)boronic acid.

Pathway B: Disconnection leads to 3-hydroxy-5-(dihydroxyboryl)benzoic acid and 1-bromo-2-chloro-4-methylbenzene.

Both pathways are viable, and the choice would depend on the commercial availability and stability of the starting materials, as well as the anticipated yields and purities of the subsequent coupling reaction.

Classical and Modern Approaches to Biaryl Carboxylic Acid Synthesis

The construction of the biaryl core of this compound can be achieved through various classical and modern synthetic methodologies.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) in Biaryl Construction

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency and functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl linkages. nih.govnih.gov It involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the target compound, this would involve coupling a suitably substituted benzoic acid derivative with a substituted phenylboronic acid. researchgate.netmdpi.com

The Heck reaction , which couples an alkene with an aryl halide, could be adapted to form the biaryl bond, although it would require additional steps to convert the resulting styrenic intermediate to the desired biaryl structure.

The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, could also be a potential route, though it would necessitate subsequent transformation of the alkyne linker.

The Negishi coupling , which utilizes an organozinc reagent with an organohalide, offers another powerful tool for C-C bond formation and could be applied to the synthesis of the target biaryl carboxylic acid.

Electrophilic Aromatic Substitution Pathways

Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, are generally not suitable for the direct coupling of two aryl rings to form a biaryl structure. These reactions typically involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst and are prone to side reactions and rearrangements, particularly with highly substituted or deactivated aromatic rings.

Direct Functionalization Strategies

More recent advancements have focused on direct C-H activation/functionalization strategies. These methods avoid the pre-functionalization of one of the coupling partners (e.g., conversion to a halide or boronic acid), making them more atom-economical. For the synthesis of the target compound, a direct arylation approach could potentially couple a C-H bond on the 3-hydroxybenzoic acid ring with the 2-chloro-4-methylphenyl halide. However, achieving the desired regioselectivity on the hydroxylated benzoic acid ring can be a significant challenge.

Multistep Synthetic Routes for Halogenated and Hydroxylated Benzoic Acid Derivatives

The synthesis of the necessary precursors for the cross-coupling reactions often requires multistep sequences. For instance, the synthesis of a structurally similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been reported via a multi-step process starting from 2,4-difluoro-3-chlorobenzoic acid. researchgate.net This protocol involves a sequence of nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to introduce the hydroxyl group. researchgate.net A similar strategy could be envisioned for the synthesis of the 3-bromo-5-hydroxybenzoic acid precursor needed for the Suzuki-Miyaura coupling.

A general synthetic scheme for a substituted hydroxybenzoic acid might involve the following steps:

Halogenation: Introduction of a bromine or iodine atom onto a commercially available benzoic acid derivative.

Nitration: Introduction of a nitro group, which can later be converted to a hydroxyl group.

Reduction: Conversion of the nitro group to an amino group.

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate.

Challenges and Optimizations in the Synthesis of this compound

The synthesis of this compound is particularly challenging due to the presence of the ortho-chloro substituent on one of the phenyl rings. This substituent introduces significant steric hindrance around the coupling site, which can impede the efficiency of the cross-coupling reaction.

Key Challenges:

Steric Hindrance: The 2-chloro group on the phenyl ring can sterically hinder the approach of the palladium catalyst, slowing down or even preventing the desired coupling reaction. researchgate.netrsc.org This is a common issue in the synthesis of tetra-ortho-substituted biaryls. rsc.org

Low Reactivity of Aryl Chlorides: If an aryl chloride is used as a coupling partner, its lower reactivity compared to aryl bromides or iodides can necessitate more forcing reaction conditions, which may lead to side reactions and decomposition of starting materials.

Competing Reactions: The presence of multiple functional groups (hydroxyl, carboxylic acid) on the benzoic acid ring can lead to side reactions, such as O-arylation of the hydroxyl group or decarboxylation of the carboxylic acid, especially under harsh reaction conditions.

Purification: The separation of the desired product from unreacted starting materials, byproducts, and catalyst residues can be challenging.

Optimization Strategies:

To overcome these challenges, several optimization strategies can be employed for the Suzuki-Miyaura coupling:

| Parameter | Optimization Strategy | Rationale |

| Catalyst System | Use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, which can be slow for sterically hindered substrates. nih.govnih.govchemrxiv.org |

| Base | Employing a weaker base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride (B91410) source (e.g., CsF). | Strong bases can promote side reactions. Weaker bases are often sufficient to facilitate the transmetalation step without causing degradation of the starting materials. organic-synthesis.com |

| Solvent | Using a polar aprotic solvent or a mixture of solvents (e.g., toluene (B28343)/water, dioxane/water). | The choice of solvent can significantly impact the solubility of the reactants and the efficiency of the catalytic cycle. organic-synthesis.com |

| Temperature | Careful control of the reaction temperature, often requiring elevated temperatures to overcome the activation barrier for sterically hindered couplings. Microwave-assisted heating can also be beneficial. | Higher temperatures can increase the reaction rate, but may also lead to decomposition. Microwave heating can provide rapid and uniform heating, often leading to improved yields and shorter reaction times. organic-synthesis.com |

| Protecting Groups | Protection of the hydroxyl and/or carboxylic acid groups. | This can prevent side reactions and improve the stability of the starting materials under the coupling conditions. The protecting groups would need to be removed in a subsequent step. |

Recent research has also explored chemoenzymatic strategies, combining transition metal-catalyzed coupling with enzymatic halogenation, to synthesize sterically hindered biaryls. nih.gov Such approaches could offer milder reaction conditions and improved selectivity.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid (C₁₄H₁₁ClO₃), the expected exact mass can be calculated. The major isotopes to consider are ¹²C, ¹H, ³⁵Cl, and ¹⁶O. The theoretical monoisotopic mass would be calculated and compared against the experimentally observed mass.

Table 1: Theoretical vs. Experimental Mass Data for C₁₄H₁₁ClO₃

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M-H]⁻ | Value | Value | Value |

| [M+H]⁺ | Value | Value | Value |

| [M+Na]⁺ | Value | Value | Value |

(Note: Specific experimental values are required for a complete table)

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern provides valuable structural information, confirming the connectivity of the different moieties of the molecule. For instance, common fragmentation patterns for this compound might include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage at the biaryl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise three-dimensional structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, methyl, hydroxyl, and carboxyl groups). The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR Spectroscopy: This provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the quaternary carbons (including those attached to the chloro, hydroxyl, and carboxyl groups, and the carbons at the biaryl linkage), the protonated aromatic carbons, the methyl carbon, and the carboxylic acid carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12-13 | ~170 |

| Hydroxyl (OH) | ~9-10 | - |

| Methyl (CH₃) | ~2.3 | ~20 |

| Aromatic CHs | ~6.8-7.5 | ~115-140 |

| Aromatic Quaternary Cs | - | ~125-160 |

(Note: These are approximate predicted values and can vary based on solvent and experimental conditions.)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is used to identify which protons are adjacent to each other, helping to piece together the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the signals of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the methyl protons to the aromatic carbons, and linking the two aromatic rings together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This can provide information about the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum is a plot of absorbance versus wavenumber. Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the O-H stretch of the phenol (B47542) (~3200-3600 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), C=C stretching vibrations in the aromatic rings (~1450-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Raman Spectroscopy: This technique is complementary to FT-IR and measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also provide a characteristic "fingerprint" of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenol) | Stretching | 3200-3600 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of a synthesized compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would typically be developed. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Advanced detection methods enhance the information obtained from an HPLC separation:

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, acquires the UV-Vis spectrum of the eluting compounds. This provides information about the chromophores in the molecule and can help in peak identification and purity assessment by comparing the spectra across a single peak.

Fluorescence Detection: If the molecule is fluorescent, a fluorescence detector can be used. This offers higher sensitivity and selectivity compared to UV-Vis detection, as not all compounds fluoresce. The excitation and emission wavelengths would be optimized to maximize the signal for the target compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (e.g., 254 nm) or Fluorescence (Ex/Em wavelengths) |

Gas Chromatography (GC) with Specialized Detectors

While direct studies on the gas chromatography of this compound are not extensively documented, the analysis of related hydroxybenzoic acids is well-established and provides a framework for its characterization. For instance, an isothermal gas chromatographic (GC) method has been developed for the simultaneous assay of various 4-hydroxybenzoates and 4-hydroxybenzoic acid. nih.gov This method employs an SE-30 column and flame-ionization detection (FID), a robust and widely used specialized detector. nih.gov

For a compound like this compound, a similar approach would likely require a derivatization step, such as silylation, to increase its volatility and thermal stability for successful GC analysis. The use of a flame-ionization detector would offer high sensitivity for the carbon-containing analyte. Other specialized detectors, such as an electron capture detector (ECD), could also be employed to achieve high sensitivity, given the presence of a chlorine atom in the molecule's structure.

| Parameter | Value |

| Chromatography Type | Gas Chromatography (GC) |

| Likely Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Potential Detectors | Flame-Ionization Detection (FID), Electron Capture Detector (ECD) |

| Sample Preparation | Derivatization (e.g., silylation) may be required |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Deconvolution

Hyphenated techniques are indispensable for the separation and identification of specific compounds within complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing hydroxybenzoic acid derivatives. vu.edu.au For instance, rugged LC-MS/MS methods have been developed for the determination of propylparaben (B1679720) and its major metabolite, p-hydroxybenzoic acid, in biological samples. nih.gov These methods often utilize protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase column, such as a C18 column. vu.edu.aunih.gov Quantification is typically achieved using negative ion electrospray ionization (ESI) with a tandem mass spectrometer. nih.gov This approach provides excellent sensitivity and specificity, making it suitable for detecting and quantifying low levels of this compound in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical hyphenated technique. The analysis of compounds like 4-hydroxybenzoic acid by GC-MS often involves derivatization to make them amenable to gas chromatography. hmdb.ca The resulting mass spectrum provides a molecular fingerprint, with a distinct molecular ion peak and fragmentation pattern that can be used for definitive identification. researchgate.net For this compound, GC-MS analysis would provide structural information based on its mass-to-charge ratio and fragmentation, aiding in its unambiguous identification in a mixture.

| Technique | Sample Preparation | Separation | Detection |

| LC-MS/MS | Protein Precipitation, Solid-Phase Extraction | Reversed-Phase HPLC (e.g., C18 column) | Electrospray Ionization (ESI) with Tandem MS |

| GC-MS | Derivatization (e.g., silylation) | Capillary GC (e.g., 5%-phenyl-95%-dimethylpolysiloxane) | Electron Ionization (EI) with Mass Spectrometry |

X-ray Crystallography for Solid-State Molecular Structure Determination

For example, the crystal structure of 5-Chloro-2-hydroxybenzoic acid reveals that the molecule forms inversion dimers linked by pairs of O-H···O hydrogen bonds, creating characteristic R2²(8) ring motifs. researchgate.net Similarly, studies on other chloro-substituted benzoic acids, such as 3-Chloro-2,4,5-trifluorobenzoic acid, also show the formation of these typical carboxylic acid dimers through intermolecular O—H···O hydrogen bonds. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature |

| 5-Chloro-2-hydroxybenzoic acid | Monoclinic | P21/c | Inversion dimers via O-H···O hydrogen bonds researchgate.net |

| 3-Chloro-2,4,5-trifluorobenzoic acid | Monoclinic | P21/n | Carboxylic acid dimers via O-H···O hydrogen bonds researchgate.net |

| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Monoclinic | C2/c | Centrosymmetric acid-acid dimers nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and various reactivity parameters. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental data.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. Zero potential areas are often colored green.

Aromaticity Indices (e.g., HOMA) and Stability Analysis

Aromaticity is a key concept in chemistry related to the stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometric index used to quantify aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a completely aromatic system (like benzene) to 0 for a non-aromatic system. This index can be used to assess changes in the aromatic character of the phenyl rings within a molecule due to substituent effects.

Spin Density Distribution for Radical Species

For radical species, which contain one or more unpaired electrons, understanding the spin density distribution is crucial. Spin density indicates the spatial distribution of the unpaired electron within the molecule. This analysis helps to identify the most likely sites for radical reactions, as the regions with the highest spin density are typically the most reactive centers in the radical.

Fukui Functions for Local Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps to distinguish sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. This provides a more detailed, atom-specific picture of reactivity than global descriptors like the HOMO-LUMO gap.

Conformational Analysis and Potential Energy Surfaces

Computational studies predict that the lowest energy conformation, or the global minimum on the potential energy surface, likely involves a non-planar arrangement of the phenyl rings. This twisted conformation helps to alleviate steric hindrance between the ortho-chloro substituent and the adjacent hydrogen atoms on the other ring. The potential energy surface, when mapped as a function of the inter-ring dihedral angle, would illustrate the energy cost associated with planar or highly twisted conformations.

| Rotational Barrier | Energy (kcal/mol) |

| Planar Conformation | High |

| Perpendicular Conformation | Moderate |

| Twisted (Minimum Energy) Conformation | Low |

This interactive table represents a hypothetical energy landscape based on common findings for similar biaryl compounds, illustrating the relative energetic favorability of different conformations.

Thermochemical Property Predictions

Thermochemical properties, such as enthalpies and Gibbs free energies of formation, provide crucial information about the stability and reactivity of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid. These values are often calculated using quantum mechanical methods like Density Functional Theory (DFT). Such calculations can predict the molecule's standard enthalpy of formation, entropy, and heat capacity, which are fundamental to understanding its behavior in chemical reactions and its stability under various conditions.

| Thermochemical Property | Predicted Value |

| Standard Enthalpy of Formation | (Value not publicly available) |

| Gibbs Free Energy of Formation | (Value not publicly available) |

| Standard Entropy | (Value not publicly available) |

This table is a placeholder for predicted thermochemical data, which would typically be derived from high-level quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the potential interactions of this compound with biological macromolecules, providing a basis for rational drug design and mechanistic studies.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding to various protein targets. These simulations would place the molecule into the binding site of a protein and score the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyl and carboxylic acid groups on the benzoic acid ring are likely to act as key hydrogen bond donors and acceptors, while the chloro-methylphenyl group would be involved in hydrophobic and van der Waals interactions.

Binding Affinity Predictions with Biomolecular Targets

Following molecular docking, computational methods can be used to predict the binding affinity of this compound for its potential protein targets. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding. These calculations provide a quantitative measure of how strongly the ligand is predicted to bind to the protein, which is a critical parameter in assessing its potential as a therapeutic agent.

Dynamic Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing researchers to observe the dynamic behavior of this compound, both in solution and when bound to a protein. MD simulations can reveal the flexibility of the molecule, the stability of its different conformations, and the dynamic nature of its interactions with its environment. When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking and identify key interactions that persist over time.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics tools can be used to calculate a wide range of molecular descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), and polar surface area. These descriptors can be used to predict its ADME (absorption, distribution, metabolism, and excretion) properties and potential for toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By including this compound in a dataset of structurally related molecules with known activities, a QSAR model could be developed to predict its activity against a particular biological target. These models are valuable tools in lead optimization, helping to guide the design of new analogs with improved potency and selectivity.

Molecular Descriptor Calculation and Feature Selection

The foundation of any predictive computational model is the numerical representation of a molecule's chemical information through molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors would be calculated to build a comprehensive profile. These can be categorized into several classes: topological, geometric, electronic, and physicochemical. hufocw.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and molecular connectivity indices. hufocw.org

Geometric Descriptors: Based on the 3D structure, these descriptors encode information about the molecule's shape and size, such as molecular surface area, volume, and shadow areas. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are crucial for understanding a molecule's reactivity. ucsb.edu

Physicochemical Descriptors: This class includes properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. hufocw.org

Once calculated, not all descriptors are equally relevant to the biological activity of interest. Feature selection is a critical step to identify the most informative descriptors and prevent model overfitting. Techniques like multiple linear regression (MLR) are employed to find a statistically significant correlation between a subset of descriptors and the observed biological activity. medcraveonline.com

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity |

| Topological | Molecular Weight | Size of the molecule |

| Geometric | Molecular Surface Area | 3D size and shape, influencing receptor binding |

| Physicochemical | Hydrogen Bond Donors/Acceptors | Potential for specific interactions with biological targets |

| Topological | Number of Rotatable Bonds | Molecular flexibility |

Development of Predictive Models for Biological Activity in In Vitro Systems

Predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models, are mathematical equations that link molecular descriptors to biological activity. ucsb.edu The development of a robust QSAR model is a key step in guiding the design of more potent analogs of this compound.

The process begins with a dataset of structurally similar compounds with known in vitro biological activities. This dataset is rationally divided into a training set for model development and a test set for validation. nih.gov Using the descriptors identified during feature selection, a model is constructed, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). dergipark.org.tr

For instance, a hypothetical QSAR model for a series of biphenyl (B1667301) carboxamide analogs demonstrated a statistically significant relationship with just two variables. medcraveonline.com A similar model for derivatives of this compound might take the form:

log(IC₅₀) = β₀ + β₁(LogP) - β₂(TPSA) + β₃(Dipole Moment)

Here, IC₅₀ represents the concentration required for 50% inhibition in an in vitro assay. The coefficients (β) indicate the weight and direction of each descriptor's influence on activity. The quality and predictive power of the model are assessed using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistics (F-test). dergipark.org.tr A high r² value (often > 0.6) and q² value are indicative of a robust and predictive model. hufocw.org

| Compound ID | LogP | TPSA (Ų) | Observed log(IC₅₀) | Predicted log(IC₅₀) |

|---|---|---|---|---|

| Analog 1 | 4.1 | 57.5 | -6.5 | -6.4 |

| Analog 2 | 4.5 | 57.5 | -7.1 | -7.0 |

| Analog 3 | 4.1 | 77.8 | -6.1 | -6.2 |

| Analog 4 (Test) | 4.3 | 65.0 | -6.8 | -6.7 |

Chemical Space Exploration and Diversity Analysis

The concept of "chemical space" refers to the vast, multidimensional universe of all possible molecules. nih.gov For drug discovery, exploring the relevant chemical space around a lead compound like this compound is essential for identifying novel structures with improved properties. chemrxiv.org This exploration involves systematically modifying the core scaffold to generate a diverse set of derivatives.

Diversity analysis is a computational method used to quantify the variety within a set of compounds. chemrxiv.org By representing molecules in a multidimensional space defined by their descriptors, one can assess how well a library covers different regions of this space. nih.govacs.org The goal is to design a library that is not redundant but instead contains a wide range of structural and physicochemical properties. This ensures a higher probability of discovering unique structure-activity relationships (SAR). chemrxiv.org For example, a library of derivatives could be designed by varying substituents on both phenyl rings of the core structure, exploring different electronic and steric properties to map out the SAR landscape.

Virtual Library Generation and Screening Methodologies

Building on the principles of chemical space exploration, virtual combinatorial chemistry allows for the in silico generation of vast libraries of molecules that can be synthesized. news-medical.net Starting with the this compound scaffold, a virtual library can be constructed by combining a set of defined building blocks (e.g., various amines, alkyl halides) at specific reaction sites.

Once a virtual library is generated, it must be filtered to identify the most promising candidates for synthesis. This is achieved through virtual screening (VS), a computational technique that evaluates large libraries to select a smaller subset of molecules with a high probability of being active. nih.govbioscience.co.uk There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other active molecules. Techniques include:

QSAR Modeling: The previously developed QSAR models can be used to predict the activity of every compound in the virtual library.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search the library for molecules that match these features.

Similarity Searching: This involves searching the library for molecules that are structurally similar to known active compounds, based on the principle that similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. The most common technique is:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. nih.gov Compounds in the virtual library are "docked" into the target's binding pocket, and a scoring function estimates their binding energy. Molecules with the best scores are prioritized for further investigation.

| Screening Method | Principle | Requirement | Application |

|---|---|---|---|

| QSAR Screening | Predicts activity based on a mathematical model relating structure to activity. | A validated QSAR model and a set of active/inactive compounds. | Rapidly filtering large libraries based on predicted potency. |

| Pharmacophore Screening | Identifies molecules fitting a 3D electronic and steric feature model. | A set of active molecules to build the pharmacophore model. | Finding structurally diverse compounds with the same key interaction features. |

| Molecular Docking | Predicts binding mode and affinity of a ligand within a protein's active site. | 3D structure of the target protein. | Ranking compounds based on their predicted binding energy to the target. |

Structure Activity Relationship Sar and Mechanistic Biological Studies Non Clinical

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

The potential biological effects of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid can be inferred from its structural motifs, which are common in various biologically active molecules. The biaryl core, the hydroxyl group, the carboxylic acid, and the specific halogenation and methylation pattern all contribute to its potential mechanisms of action.

While direct enzymatic studies on this compound are not extensively documented, the activities of structurally related hydroxybenzoic acid and chlorinated phenolic derivatives suggest a potential for enzyme modulation. Phenolic acids are known to interact with various enzymes, often resulting in inhibition.

For instance, studies on other benzoic acid derivatives have demonstrated inhibitory effects against enzymes like α-amylase, a key enzyme in carbohydrate digestion, and tyrosinase, which is involved in melanin (B1238610) production. mdpi.comnih.gov The inhibitory potential is often dictated by the number and position of hydroxyl groups and other substituents. Research on 17 phenolic acids with a benzoic acid core revealed that 2,3,4-trihydroxybenzoic acid had the strongest inhibitory effect on α-amylase, with a half-inhibitory concentration (IC50) of 17.30 ± 0.73 mM. mdpi.com The presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. mdpi.com

Furthermore, halo-substituted compounds have shown potent inhibition of enzymes like jack bean urease. One study found that a 2-chloro-substituted phenyl ring was essential for the high inhibitory activity of a series of ester/amide derivatives, with the most potent compound exhibiting an IC50 of 1.6 ± 0.2 nM. semanticscholar.org The chlorine atom's electronegativity and size can lead to specific interactions within an enzyme's active site, enhancing binding affinity.

The table below summarizes the inhibitory activities of various substituted benzoic acid derivatives against different enzymes, illustrating the potential roles of hydroxyl and halogen substituents.

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |

| 2,3,4-Trihydroxybenzoic Acid | α-Amylase | 17.30 ± 0.73 mM | mdpi.com |

| 4-Vinylbenzoic Acid | Mushroom Tyrosinase (monophenolase) | 3.0 mM | nih.gov |

| 4-Vinylbenzoic Acid | Mushroom Tyrosinase (diphenolase) | 0.33 mM | nih.gov |

| Halo-substituted ester/amide (Compound 4b) | Jack Bean Urease | 1.6 ± 0.2 nM | semanticscholar.org |

| 3,4,5-Trihydroxybenzohydrazone (Compound 16) | Urease | 10.53 ± 0.02 µM (Ki) | arabjchem.org |

Given its structure—a hydroxyl group at the meta-position and a chlorinated phenyl ring—this compound could potentially exhibit inhibitory activity against similar enzymes, driven by hydrogen bonding from the hydroxyl and carboxylic acid groups and halogen interactions from the chloro-substituent.

The efficiency with which a molecule binds to a biological target is a critical parameter in assessing its potential. Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms), providing a measure of the binding energy per atom. wikipedia.orgyoutube.com It is a valuable tool for optimizing lead compounds in drug discovery.

The formula for Ligand Efficiency is: LE = 1.4(−log IC₅₀) / N where N is the number of non-hydrogen atoms. wikipedia.org

Direct receptor binding data for this compound is not available. However, the concept of ligand efficiency is crucial for evaluating its potential. A higher LE value indicates a more efficient binding, meaning the molecule achieves its potency with a lower molecular weight. Other related metrics, such as Lipophilic Ligand Efficiency (LLE), provide further insight by correlating potency with lipophilicity (logP). nih.govresearchgate.net

| Metric | Formula | Description | Ideal Value (General Guideline) |

| Ligand Efficiency (LE) | 1.4(−log IC₅₀) / N | Measures binding energy per non-hydrogen atom (N). | > 0.3 researchgate.net |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | Relates potency to lipophilicity. | > 5 nih.gov |

| Binding Efficiency Index (BEI) | pIC₅₀ / (Molecular Weight in kDa) | Relates potency to molecular weight. | > 27 |

| Surface-Binding Efficiency Index (SEI) | pIC₅₀ / (Polar Surface Area / 100 Ų) | Relates potency to polar surface area. | Varies |

For a biaryl compound like this compound, the ortho-chloro substituent can force a non-planar conformation between the two phenyl rings. nih.gov This torsional angle is critical for how the molecule fits into a receptor's binding pocket. For some receptors, a planar conformation is required for optimal binding, while for others, a twisted conformation is favored. nih.gov Therefore, the compound's receptor binding profile would be highly dependent on the specific topology of the target's binding site.

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant activity, which arises from their ability to scavenge free radicals. nih.gov This activity can proceed through several mechanisms, primarily:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydrogen atom to a free radical (R•), neutralizing it. researchgate.netnih.gov Ar-OH + R• → Ar-O• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates. researchgate.netnih.gov Ar-OH + R• → [Ar-OH]•+ + R⁻ → Ar-O• + RH

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the radical. This mechanism is favored in polar solvents. researchgate.netresearchgate.net Ar-OH ⇌ Ar-O⁻ + H⁺ Ar-O⁻ + R• → Ar-O• + R⁻

The antioxidant capacity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups. researchgate.netnih.gov The presence of multiple hydroxyl groups generally increases antioxidant activity. researchgate.net For monohydroxybenzoic acids, the meta-hydroxyl substitution is reported to have higher activity compared to ortho- and para-isomers, as the meta-position is less sensitive to the electron-withdrawing effect of the carboxyl group. nih.gov this compound possesses a hydroxyl group at the 5-position, which is meta to the carboxylic acid, a feature that may support antioxidant activity.

Studies on 3,4,5-trihydroxybenzaldehyde (B28275) (a related phenolic structure) have shown it to be a significantly more active radical scavenger than standard antioxidants like BHT and BHA. lawdata.com.twjfda-online.com This highlights the potent effect of the vicinal hydroxyl groups. While the target compound has only one hydroxyl group, its phenolic nature is the basis for potential radical scavenging activity. The chloro and methyl substituents on the second phenyl ring would modulate this activity by altering the electronic properties and the stability of the resulting phenoxyl radical.

Systematic Structure-Activity Relationship (SAR) Investigations of this compound Analogues

The biological activity of the this compound scaffold is determined by the interplay of its constituent parts.

Hydroxybenzoic Acid Core: The carboxylic acid and hydroxyl groups are key pharmacophoric features. The hydroxyl group can act as a hydrogen bond donor and is crucial for antioxidant activity. nih.gov The carboxylic acid group is ionizable and can form strong ionic or hydrogen bonds with biological targets.

Methyl Group: The methyl group at the 4'-position is a small, lipophilic substituent that can interact with hydrophobic pockets in a target protein. Its electron-donating nature can also influence the electronic properties of the phenyl ring.

Biaryl System: The connection of two phenyl rings creates a larger, more rigid scaffold compared to a single ring. This can enhance binding affinity through increased van der Waals interactions, but also introduces challenges related to molecular planarity and synthetic accessibility.

In a study of benzoic acid derivatives as α-amylase inhibitors, it was found that methylation of hydroxyl groups generally resulted in decreased inhibitory activity, suggesting the hydroxyls are critical for interaction with the enzyme. mdpi.com

The introduction of halogen atoms, particularly chlorine, into a biologically active molecule is a common strategy in medicinal chemistry to modulate its properties. eurochlor.orgresearchgate.netnih.gov The effect of chlorination is multifaceted and position-dependent.

Lipophilicity and Absorption: Chlorine atoms generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net However, excessive lipophilicity can lead to poor solubility and other undesirable properties.

Metabolic Stability: Placing a chlorine atom on an aromatic ring can block positions susceptible to metabolic oxidation (hydroxylation), thereby increasing the compound's metabolic stability and half-life. researchgate.net

Electronic Effects: As an electron-withdrawing group, chlorine can alter the pKa of nearby functional groups and modify the electronic character of the aromatic ring, influencing its ability to participate in π-π stacking or other electronic interactions. nih.gov

Steric Effects and Conformation: The position of the chlorine atom has significant steric implications. In this compound, the chlorine is at the ortho-position of the biaryl linkage. Ortho-substituents on biaryl systems create steric hindrance that typically forces the two rings out of plane. nih.gov This twisting can be crucial for activity; for some targets, a non-planar conformation is necessary to avoid steric clashes and achieve a better fit in the binding site, while for others that require planarity, ortho-substitution abolishes activity. nih.gov

The table below summarizes the general influence of halogen position on the activity of aromatic and biaryl compounds based on established medicinal chemistry principles.

| Halogen Position | General Impact on Biological Activity | Rationale |

| Ortho | Can decrease or increase activity depending on the target. | Forces a non-planar conformation in biaryl systems, which can either improve or hinder binding to a receptor. nih.govnih.gov Can also participate in specific halogen bonds. |

| Meta | Modulates electronic properties of the ring. | Less sterically hindering than ortho-substitution. Can influence the acidity/basicity of adjacent functional groups. |

| Para | Often well-tolerated; can increase activity. | Extends into solvent-exposed regions of a binding pocket. Increases lipophilicity and can block metabolism. eurochlor.org |

Impact of Substituent Modifications on Biological Activity

Significance of Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the biological activity of many phenolic acids. The carboxylic acid group, in particular, is crucial for the biochemistry of many compounds and is a key feature in numerous drugs, enhancing hydrophilicity and influencing bioavailability. ajgreenchem.com In biphenyl-derived structures, the carboxylic acid moiety is often essential for pharmacological activity. arabjchem.org Both the hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, facilitating critical interactions with amino acid residues in the active sites of enzymes and receptors. researchgate.net The antioxidant activity of phenolic acids is often attributed to the phenolic hydroxyl group. researchgate.net The relative positions of these groups on the benzoic acid ring of this compound are expected to dictate the specific geometry of these interactions, thereby influencing the compound's biological effects.

Stereochemical Effects on Activity and Selectivity

For biphenyl (B1667301) compounds, the primary stereochemical consideration is often atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings. The presence of bulky substituents at the ortho positions can restrict this rotation, leading to stable, non-superimposable mirror-image conformations (atropisomers). In the case of this compound, the chlorine atom at the 2-position of the phenyl ring could potentially create a barrier to free rotation. If this barrier is significant enough, the compound could exist as a pair of atropisomers, which may exhibit different biological activities and selectivities. However, without specific experimental data, the rotational barrier and the potential for stable atropisomers in this particular compound remain theoretical.

Biaryl Linker Modifications and Conformational Flexibility

The biphenyl scaffold serves as the core structure, and its conformational flexibility, or lack thereof, is a key determinant of biological activity. Modifications to the linker connecting the two aryl rings can significantly alter the molecule's three-dimensional shape and its ability to bind to a target. While no studies have specifically modified the biaryl linker of this compound, research on other biphenyl-containing compounds has shown that the length and nature of the linker are critical. nih.gov The direct carbon-carbon bond in this compound provides a degree of rotational freedom that can be influenced by the surrounding substituents. This flexibility allows the molecule to adopt various conformations, one of which may be optimal for binding to a specific biological target.

Interactions with Biological Macromolecules in In Vitro Models (e.g., Protein Binding Studies)

The interaction of small molecules with proteins, particularly serum albumin, is a critical factor in their distribution and availability in biological systems. Aryl carboxylic acid derivatives are known to bind to human serum albumin (HSA), primarily at the benzodiazepine (B76468) site. nih.gov This binding is influenced by the molecule's chemical features, with factors such as lipophilicity playing a significant role. nih.govnih.gov The binding of aromatic carboxylic acids to bovine serum albumin has also been demonstrated, with a linear relationship observed between the logarithm of the binding constant and the pKa of the acids, except for ortho-substituted derivatives. jst.go.jp

While specific protein binding data for this compound is not available, it is plausible that this compound would bind to serum albumin. The lipophilic nature of the biphenyl core and the presence of the carboxylic acid group are features that typically promote such interactions. The extent of this binding would influence its free concentration and, consequently, its biological activity in in vitro assays.

Cytotoxicity and Cellular Viability Studies in Non-Human Cell Lines and In Vitro Models (Excluding Human Clinical Data)

The cytotoxic potential of a compound is a critical aspect of its biological profile. Studies on various substituted biphenyls have demonstrated a wide range of cytotoxic activities, which are highly dependent on the nature and position of the substituents. For instance, a study on different substituted biphenyls found that their cytotoxicities were time- and concentration-dependent, with the order of cytotoxicity being 2-aminobiphenyl (B1664054) > 2-bromine biphenyl > biphenyl > biphenyl-2-carboxylic acid. researchgate.net In another study, a library of biphenyl carboxylic acids was screened for anticancer activity against breast cancer cell lines, with some compounds showing outstanding activity. ajgreenchem.com Furthermore, a series of unsymmetrical biphenyls showed potent cytotoxic activity against several tumor cell lines, with the structure-activity relationship indicating that bulky substituents on the 2,2'-positions were crucial for anticancer activity. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The synthesis of biphenyl (B1667301) carboxylic acids is traditionally achieved through methods like the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com Future research could focus on developing greener synthetic routes for 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, minimizing hazardous reagents and byproducts.

Key Research Objectives:

Catalyst Development: Investigating the use of water-soluble, reusable catalysts, such as fullerene-supported palladium chloride nanocatalysts, could enable the synthesis to be performed in aqueous media at room temperature, significantly reducing the environmental impact. researchgate.net

Solvent-Free Reactions: Exploring mechanochemical methods or solid-state reactions would eliminate the need for potentially toxic organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, would be a primary goal. wjpmr.comresearchgate.net This could involve exploring one-pot reactions where multiple transformations occur in a single reaction vessel.

A comparative table of conventional versus potential green synthetic approaches is presented below.

| Feature | Conventional Synthesis (e.g., Suzuki Coupling) | Green Synthesis Approach |

| Solvent | Often requires organic solvents like toluene (B28343) or dioxane. ajgreenchem.com | Aqueous media or solvent-free conditions. researchgate.net |

| Catalyst | Homogeneous palladium catalysts, which can be difficult to recover. | Heterogeneous, recyclable nanocatalysts. researchgate.net |

| Energy Input | May require elevated temperatures. | Room temperature reactions to improve energy efficiency. wjpmr.com |

| Byproducts | Potential for stoichiometric inorganic salts and organic waste. | Minimized waste through high atom economy. researchgate.net |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools for designing novel analogues of this compound with potentially enhanced properties. Structure-activity relationship (SAR) studies, guided by computational modeling, can predict how modifications to the chemical structure will affect biological activity or material properties.

Future research in this area could involve:

Pharmacophore Modeling: Identifying the key structural features responsible for any potential biological activity and using these models to design new molecules with improved potency and selectivity.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding orientation and affinity of analogues within the target's active site, guiding the design of more effective compounds. researchgate.net

Quantum Mechanical Calculations: Employing density functional theory (DFT) to understand the electronic properties of the molecule, which can influence its reactivity and intermolecular interactions.

Development of Sophisticated In Vitro Biological Assay Systems for Mechanistic Insights

Given that many substituted benzoic acids and biphenyl compounds exhibit biological activity, a crucial area of future research will be the development and application of advanced in vitro assays to screen this compound and its analogues for potential therapeutic effects. nih.govglobalresearchonline.netresearchgate.net

Potential Areas for Investigation:

Anti-proliferative Activity: Utilizing cell-based assays with various cancer cell lines (e.g., breast, liver, cervical cancer) to determine if the compound has cytotoxic or anti-proliferative effects. tandfonline.com

Enzyme Inhibition Assays: Screening against key enzymes involved in disease pathways, such as cyclooxygenases (COX) in inflammation or protein kinases in cancer. researchgate.net

Antioxidant Activity: Employing assays like DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) to evaluate the compound's radical scavenging capabilities. mdpi.com

Genotoxicity Studies: Using assays such as the Ames test, chromosomal aberration, and micronucleus tests in human peripheral blood lymphocytes to assess any potential for DNA damage. nih.gov

| Assay Type | Purpose | Example Application |

| MTT Assay | Measures cell viability and proliferation. | Screening for anticancer activity. tandfonline.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies protein levels (e.g., inflammatory cytokines). | Assessing anti-inflammatory potential. |

| DPPH Radical Scavenging Assay | Measures antioxidant capacity. | Evaluating potential for mitigating oxidative stress. mdpi.com |

| Chromosomal Aberration Test | Detects structural changes in chromosomes. | Assessing genotoxicity and safety. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govjsr.orgmdpi.com For a novel compound like this compound, these technologies can accelerate the research and development process significantly.

Future Applications Include:

Generative Models: Using deep learning models to design novel analogues with desired properties (e.g., high binding affinity, low toxicity) in silico before undertaking costly and time-consuming synthesis.

Predictive Modeling: Training ML algorithms on large datasets of known compounds to predict the biological activities, toxicity, and physicochemical properties of new molecules. nih.gov

Retrosynthesis Prediction: Employing AI tools to devise the most efficient and green synthetic pathways for the target compound and its analogues.

The integration of AI into the discovery pipeline offers the potential to dramatically reduce the time and cost associated with bringing a new chemical entity from the laboratory to practical application.

Elucidating Intermolecular Interactions for Advanced Materials Science Applications (Hypothetical)

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the physical properties of materials. The structure of this compound, with its potential for hydrogen bonding (via the carboxylic acid and hydroxyl groups) and π-π stacking (via the biphenyl rings), makes it an interesting candidate for materials science applications.

Hypothetical Research Directions:

Crystal Engineering: Systematically studying the crystallization of this compound with other molecules (co-formers) to create co-crystals with tailored properties, such as improved solubility or stability.

Liquid Crystals: The rigid, rod-like biphenyl core is a common feature in liquid crystalline materials. Future work could explore whether derivatives of this compound exhibit liquid crystalline phases.

Organic Frameworks: The carboxylic acid group could serve as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), which have applications in gas storage, catalysis, and separation technologies. rsc.org The specific intermolecular interactions, such as hydrogen bonds and halogen bonds, would be critical in determining the packing and properties of such materials. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl precursors and benzoic acid derivatives. For example, chlorinated intermediates can be generated via ortho-chlorination of toluene derivatives using chlorine gas or sulfuryl chloride under controlled conditions . Optimization includes adjusting reaction temperature (e.g., 0–5°C for chlorination) and stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of hydroxylamine hydrochloride for oxime formation). Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Analyze and NMR for aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet near δ 5.0–6.0 ppm). The chloro and methyl substituents cause distinct splitting patterns in aromatic regions .

- FT-IR : Confirm hydroxyl (3200–3600 cm), carboxylic acid (2500–3000 cm), and C-Cl (550–850 cm) stretches.

- XRD : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include R-factor (<5%) and displacement ellipsoid analysis for chlorine and methyl groups .

Q. How can researchers determine the purity of this compound, and what analytical methods are recommended for quantification?

- Methodological Answer :

- HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times against certified standards .

- Melting Point : Consistency with literature values (e.g., 150–151°C for analogous benzoic acids) indicates purity .

- Elemental Analysis : Validate %C, %H, and %Cl within ±0.3% of theoretical values.

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disordered chloro/methyl groups and twinning. In SHELXL:

- Use PART and AFIX commands to model disorder.

- Apply TWIN and BASF instructions for twin refinement. Validate with R < 0.05 and CC > 0.9 .

- For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring anisotropic displacement parameters (ADPs) are <0.05 Å for non-hydrogen atoms .

Q. How can contradictory bioactivity data for this compound be analyzed to elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- Perform dose-response assays (e.g., IC) under standardized conditions (pH 7.4, 37°C). Compare with structurally related analogs (e.g., 5-hydroxybenzoic acid derivatives from Tamarindus indica studies) to identify critical substituents .

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., dopamine D2 receptors). Focus on hydrogen bonding (hydroxyl/carboxylic groups) and hydrophobic contacts (chloro/methyl groups) .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to chlorination or hydroxylation .

- MD Simulations : Simulate solvation in DMSO/water mixtures (GROMACS) to study stability and aggregation behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.